An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(m-Tolyl)ethanamine
An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(m-Tolyl)ethanamine
Abstract
(S)-1-(m-Tolyl)ethanamine is a chiral primary amine of significant interest to the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable chiral building block and resolving agent in asymmetric synthesis, a critical process in modern drug development.[1][2][3] This guide provides a comprehensive overview of the essential physical and chemical properties of (S)-1-(m-Tolyl)ethanamine, tailored for researchers, scientists, and drug development professionals. It consolidates key data, outlines protocols for analytical characterization, and details best practices for safe handling and storage, grounding all information in authoritative references to ensure scientific integrity.
Core Identity and Physicochemical Properties
(S)-1-(m-Tolyl)ethanamine, also known as (1S)-1-(3-methylphenyl)ethanamine, is an organic compound distinguished by a stereocenter at the carbon adjacent to the amino group. This chirality is fundamental to its application in synthesizing enantiomerically pure molecules.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-(3-methylphenyl)ethanamine | [4] |
| CAS Number | 138457-18-8 | [1] |
| Molecular Formula | C₉H₁₃N | [4][5] |
| Molecular Weight | 135.21 g/mol | [4] |
| Appearance | Solid or liquid | [4] |
| Purity | Typically ≥ 95% | [4] |
Note: Physical properties such as boiling point, density, and refractive index are not widely published for the specific (S)-1-(m-Tolyl)ethanamine isomer. Data for the closely related (S)-1-(p-Tolyl)ethanamine isomer are often cited and are provided here for reference: Boiling Point: 205 °C; Density: 0.919 g/mL at 25 °C; Refractive Index: n20/D 1.521.[6] Researchers should experimentally determine these values for the m-tolyl isomer for precise work.
Spectroscopic and Analytical Characterization
Confirming the identity, purity, and enantiomeric excess of (S)-1-(m-Tolyl)ethanamine is critical for its effective use. The following section details the primary analytical techniques and expected outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation. While a specific, referenced spectrum for (S)-1-(m-Tolyl)ethanamine is not available in the search results, a predictive analysis based on its structure provides valuable insight.
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¹H NMR:
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Aromatic Protons (Ar-H): Four protons expected in the aromatic region (~7.0-7.3 ppm). The meta-substitution pattern will lead to a complex splitting pattern, distinct from the more symmetrical patterns of ortho or para isomers.
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Methine Proton (CH-N): One proton, a quartet, shifted downfield due to the adjacent nitrogen atom (~4.1 ppm).
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Aromatic Methyl Protons (Ar-CH₃): A singlet corresponding to three protons (~2.3 ppm).
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Ethyl Methyl Protons (CH-CH₃): A doublet corresponding to three protons, coupled to the methine proton (~1.4 ppm).
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Amine Protons (NH₂): A broad singlet corresponding to two protons, whose chemical shift is variable and depends on solvent and concentration.
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-
¹³C NMR:
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Nine distinct carbon signals are expected, including four aromatic CH signals, two aromatic quaternary carbon signals, one aliphatic CH signal, and two methyl (CH₃) signals.
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Chiral High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric excess (% ee) is arguably the most critical quality control parameter for a chiral building block. Chiral HPLC is the industry-standard technique for this measurement.[7][8]
Causality in Method Development: The separation of enantiomers on a chiral stationary phase (CSP) relies on the formation of transient, diastereomeric complexes between the analyte and the CSP.[9] For primary amines like (S)-1-(m-Tolyl)ethanamine, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective.[7] The mobile phase composition, particularly the use of acidic and basic additives, is crucial. These additives protonate the amine and interact with the CSP, modulating retention and enhancing enantioselectivity.[10]
Generalized Protocol for Enantiomeric Excess Determination:
-
Column Selection: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a robust starting point.[11]
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Mobile Phase Preparation:
-
Sample Preparation: Dissolve a small amount of (S)-1-(m-Tolyl)ethanamine (~1 mg/mL) in the mobile phase.
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Instrument Setup:
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.
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Detection: UV at 254 nm.
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-
Analysis:
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Inject a sample of the racemic m-Tolylethanamine to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the (S)-1-(m-Tolyl)ethanamine sample.
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Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
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Safe Handling, Storage, and Stability
As a primary amine, (S)-1-(m-Tolyl)ethanamine requires specific handling and storage procedures to ensure personnel safety and maintain chemical integrity.
Safety Precautions
The compound is associated with the following hazards:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Self-Validating Protocol for Safe Handling: Adherence to a strict protocol is a self-validating system for safety. This involves a hierarchy of controls from engineering solutions to personal protective equipment (PPE).
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.[13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile gloves. Ensure compatibility before use.
-
Body Protection: Wear a standard laboratory coat.
-
-
Procedural Controls:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[14]
-
Establish clear procedures for spill response and have appropriate spill kits readily available.
-
Storage and Stability
Expertise & Causality: Amines are susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide. Storing them under an inert atmosphere (like nitrogen or argon) displaces oxygen and moisture, preventing the formation of oxides and carbonate salts, thus preserving the compound's purity.[15] Refrigeration (2-8°C) slows down potential degradation pathways, further ensuring long-term stability.[2]
-
Optimal Storage Conditions: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry, and well-ventilated area.[13][15] Recommended storage temperature is 2-8°C.
-
Incompatibilities: Segregate from strong oxidizing agents and acids.[13]
Role in Asymmetric Synthesis
The primary value of (S)-1-(m-Tolyl)ethanamine lies in its application as a chiral auxiliary or building block.[1][2] In drug development, producing a single enantiomer of a chiral drug is often critical, as the other enantiomer can be inactive or even cause harmful side effects.
Mechanism of Action: As a chiral building block, the amine is directly incorporated into the target molecule, transferring its stereochemistry to the final product. As a resolving agent, it is reacted with a racemic mixture of a chiral acid. This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like crystallization. After separation, the pure enantiomer of the acid can be recovered by removing the chiral amine. This process is a foundational technique in industrial-scale asymmetric synthesis.[3][16][17]
References
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
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Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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Woods, R. M., Breitbach, Z. S., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). Retrieved from [Link]
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PubChem. (n.d.). (S)-N-Methyl-1-(m-tolyl)ethan-1-amine. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Semantic Scholar. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
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Merck Index. (n.d.). Ethylamine. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]
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Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory. Retrieved from [Link]
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PubMed Central. (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and... Retrieved from [Link]
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